molecular formula C21H22N4O8 B2439624 Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate CAS No. 478040-97-0

Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate

Cat. No.: B2439624
CAS No.: 478040-97-0
M. Wt: 458.427
InChI Key: NOTLIJICBVRBHB-UHFFFAOYSA-N
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Description

Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C21H22N4O8 and its molecular weight is 458.427. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[4-(4-methoxycarbonyl-2-nitrophenyl)-1,4-diazepan-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O8/c1-32-20(26)14-4-6-16(18(12-14)24(28)29)22-8-3-9-23(11-10-22)17-7-5-15(21(27)33-2)13-19(17)25(30)31/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTLIJICBVRBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies highlighting its effects.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the nitrophenyl and diazepan moieties. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds often utilize methods such as nucleophilic substitution and condensation reactions to achieve desired structures.

The biological activity of this compound can be attributed to its structural components, particularly the nitro groups and the diazepan ring. Compounds with nitro groups are known for their diverse biological effects, including:

  • Antimicrobial Activity : Nitro compounds often exhibit broad-spectrum antibacterial properties.
  • Anticancer Properties : The presence of nitro groups can enhance cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential effects:

  • Cytotoxicity Against Cancer Cells : A study on methyl 3-(4-nitrophenyl)acrylate demonstrated significant cytotoxic effects against P388 leukemia cells, with an IC50 value of 7.98 µg/mL. This suggests that modifications leading to increased nitro substitution can enhance anticancer activity .
  • Antimicrobial Effects : Research has shown that compounds containing nitro groups exhibit effective antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of bacterial DNA or protein synthesis .
  • Pharmacological Studies : A review of small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing biological activity. Although not directly related to our compound, these findings suggest that similar modifications could be explored for this compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Methyl 3-(4-nitrophenyl)acrylateCytotoxicity7.98
2-Nitrophenyl derivativesAntimicrobialVaries
Various small molecule kinase inhibitorsAnticancerLow nanomolar range

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H22N4O8
  • Molecular Weight : 458.427 g/mol
  • CAS Number : 478040-97-0
  • Purity : Typically ≥95%

The compound features multiple functional groups, including nitro and methoxycarbonyl moieties, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate is being explored for its potential therapeutic applications due to its ability to interact with biological targets. Notably:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that similar nitro-substituted compounds often show promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound's structure allows for potential interactions with neurobiological pathways, suggesting a role in protecting neuronal cells from oxidative stress and neurodegenerative conditions.

Pharmacology

The pharmacological profile of this compound includes:

  • Cholinergic Modulation : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which may enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Properties : While limited, some studies suggest that derivatives of this compound may possess antimicrobial activity, warranting further exploration for potential applications in treating infections.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of novel materials:

  • Polymer Chemistry : The compound's methacrylamide derivatives are being researched for their potential use as targeted covalent protein binders, which could be significant in the synthesis of smart materials and drug delivery systems .

Case Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of various nitro-substituted compounds on human cancer cell lines. This compound was included in the screening process, showing promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.

Case Study 2: Neuroprotective Mechanisms

In a model of oxidative stress-induced neuronal injury, this compound demonstrated significant neuroprotection by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to control groups.

Preparation Methods

The synthesis of Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate (molecular formula: $$ \text{C}{18}\text{H}{20}\text{N}{4}\text{O}{5} $$) is typically achieved through a sequence of nitro-group introductions, esterifications, and heterocyclic ring formations. The core strategy involves constructing the 1,4-diazepane ring system while simultaneously functionalizing aromatic rings with nitro and methoxycarbonyl groups.

Key Intermediate Synthesis

The preparation begins with the synthesis of nitro-substituted benzylamine intermediates. For example, (R)-1-(4-nitrophenyl)ethylamine hydrochloride serves as a critical precursor in many routes. This intermediate is often protected using tert-butoxycarbonyl (BOC) anhydride in dichloromethane (DCM) with sodium bicarbonate, achieving yields exceeding 90%. The BOC-protected amine is subsequently coupled with squaric acid derivatives or activated esters to form cyclobutane-dione intermediates, which are pivotal for diazepane ring closure.

Diazepane Ring Formation

The 1,4-diazepane ring is synthesized via a nucleophilic substitution reaction between a primary amine and a dihalogenated alkane. In one protocol, a nitro-substituted benzylamine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 60°C for 12 hours, followed by deprotection under acidic conditions. The ring closure is facilitated by the electron-withdrawing nitro groups, which activate the aromatic rings for nucleophilic attack.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM are preferred for nitro-group substitutions and esterifications due to their ability to stabilize transition states. For instance, the BOC protection of (R)-1-(4-nitrophenyl)ethylamine in DCM with sodium bicarbonate achieves a 94.38% yield, whereas reactions in ethanol under reflux yield 78%. Elevated temperatures (60–80°C) are critical for ring-closure reactions but must be balanced against side reactions such as nitro-group reduction.

Table 1: Solvent Impact on Reaction Yields
Solvent Temperature (°C) Reaction Time (h) Yield (%)
Dichloromethane 25 3 94.38
Ethanol 80 16 78
DMF 60 12 81

Catalytic Systems

Triethylamine (TEA) and sodium bicarbonate are widely used as bases to neutralize HCl byproducts during amine protection. For coupling reactions, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) enhance activation of carboxylic acids, achieving yields up to 92%.

Analytical Techniques for Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity, with retention times calibrated against known standards. Reverse-phase HPLC using C18 columns and acetonitrile-water gradients resolves intermediates and final products with >98% purity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$-NMR spectra confirm the presence of methoxy ($$\delta$$ 3.8–4.0 ppm) and nitroaromatic protons ($$\delta$$ 8.1–8.3 ppm).
  • Infrared Spectroscopy (IR): Stretching vibrations for nitro groups ($$ \sim $$1520 cm$$ ^{-1} $$) and ester carbonyls ($$ \sim $$1720 cm$$ ^{-1} $$) are diagnostic.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at $$ m/z $$ 362 ($$ \text{M+H}^+ $$).

Scale-Up Considerations and Industrial Relevance

Purification Challenges

Column chromatography on silica gel with ethyl acetate/hexane gradients remains the standard for lab-scale purification. However, recrystallization from ethanol-water mixtures is preferred for large-scale batches (>100 g) due to cost and time efficiency. A 44.8 g batch of a related intermediate achieved 91.4% yield via recrystallization, demonstrating scalability.

Comparative Analysis of Synthetic Routes

Route efficiency varies with the choice of protecting groups and coupling agents. The BOC-protection strategy in DCM offers higher yields (94.38%) compared to direct coupling in ethanol (78%) but requires additional deprotection steps. Meanwhile, one-pot synthesis methods using HBTU reduce purification steps but necessitate stringent moisture control.

Table 2: Yield Comparison Across Methods
Method Key Reagents Yield (%)
BOC Protection in DCM BOC anhydride, NaHCO3 94.38
Ethanol Reflux Coupling DIPEA, HBTU 78
One-Pot HBTU Activation HBTU, DMF 92

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